molecular formula C12H14F3NO3 B2968431 Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate CAS No. 2248360-82-7

Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate

Cat. No.: B2968431
CAS No.: 2248360-82-7
M. Wt: 277.243
InChI Key: OISDJHHIVHNJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C12H14F3NO3. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzoate structure, along with an amino group (-NH2) and a tert-butyl ester group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-nitro-5-(trifluoromethoxy)benzoic acid, is prepared by nitration of 2-amino-5-(trifluoromethoxy)benzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Esterification: The resulting 2-amino-5-(trifluoromethoxy)benzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Palladium on Carbon (Pd/C): Used for reduction reactions.

    Sulfuric Acid: Used as a catalyst in esterification reactions.

    Boron Reagents: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Amines and Amides: Formed through reduction and subsequent reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique trifluoromethoxy group which can enhance the pharmacokinetic properties of drugs.

    Industry: Used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl 2-amino-4-(trifluoromethoxy)benzoate: Similar structure but with a different position of the trifluoromethoxy group.

Uniqueness

Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate is unique due to the combination of the trifluoromethoxy group and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)8-6-7(4-5-9(8)16)18-12(13,14)15/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISDJHHIVHNJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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